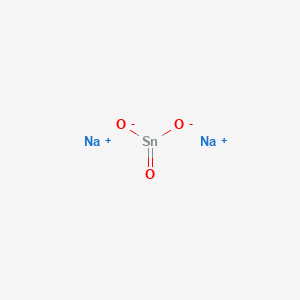

Stannate (SnO32-), disodium

Description

The exact mass of the compound Sodium stannate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Stannate (SnO32-), disodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannate (SnO32-), disodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12058-66-1 |

|---|---|

Molecular Formula |

H4Na2O3Sn |

Molecular Weight |

216.72 g/mol |

IUPAC Name |

disodium;dioxido(oxo)tin |

InChI |

InChI=1S/2Na.3H2O.Sn/h;;3*1H2;/q2*+1;;;;/p-2 |

InChI Key |

RAJNDOYCUYZAFZ-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Sn](=O)[O-].[Na+].[Na+] |

Other CAS No. |

12058-66-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disodium Stannate

Introduction

Disodium stannate, formally known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na₂[Sn(OH)₆].[1] This colorless salt is created when metallic tin or tin(IV) oxide is dissolved in sodium hydroxide.[1][2][3] While older literature may represent it as Na₂SnO₃·3H₂O, a hydrate with three waters of crystallization, the anhydrous form, Na₂SnO₃, is recognized as a distinct compound.[1] This guide provides a comprehensive overview of the core chemical properties of disodium stannate, offering insights for its application in research and development.

Core Chemical and Physical Properties

Disodium stannate typically appears as a white to off-white crystalline powder.[4][5][6][7] It is odorless and soluble in water, but insoluble in ethanol and acetone.[8][9][10] The aqueous solution of disodium stannate is alkaline.[11][12] The compound is known to absorb moisture and carbon dioxide from the air, leading to gradual decomposition.[4]

Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | Na₂[Sn(OH)₆] or Na₂SnO₃·3H₂O | [1] |

| Molecular Weight | 266.73 g/mol (trihydrate) | [4][13][] |

| Appearance | White to off-white crystalline powder | [4][5][6][7] |

| Solubility in Water | 613 g/L at 20°C | [4] |

| Melting Point | 140°C (decomposes) | [8][] |

| pH | ~11.5 | [15] |

| CAS Number | 12209-98-2 (trihydrate) | [5][8][11][13] |

Synthesis and Structure

Synthesis Methodologies

The primary industrial production of disodium stannate involves the reaction of tin(IV) oxide with sodium hydroxide.[4] Several methods for its synthesis are documented:

-

From Metallic Tin: Elemental tin can be dissolved in a sodium hydroxide solution.[1] The reaction is as follows: Sn + 2 NaOH + 4 H₂O → Na₂[Sn(OH)₆] + 2 H₂[1]

-

From Tin(IV) Oxide: Tin dioxide dissolved in a base also yields disodium stannate.[1] SnO₂ + 2 NaOH + 2 H₂O → Na₂[Sn(OH)₆][1]

-

Roasting Process: The anhydrous form can be prepared by roasting tin dioxide with sodium carbonate in a mixed carbon monoxide/carbon dioxide environment.[1] SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂[1]

A novel process involves roasting tin dioxide and sodium carbonate in a CO/CO₂ mixed gas, followed by leaching with a dilute sodium hydroxide solution. Another method utilizes the alkaline pressure leaching of cassiterite minerals.[16][17]

Molecular Structure

The stannate anion, [Sn(OH)₆]²⁻, has an octahedral shape.[1] The average tin-oxygen bond distance is 2.071 Å.[1]

Chemical Reactivity and Stability

Disodium stannate is a stable compound under normal conditions but can be sensitive to air.[18] It slowly decomposes in moist air to form stannic acid.[4][18] The compound will also decompose when heated to 140°C.[8][] It is incompatible with strong oxidizing agents and acids.[19]

Hydrolysis and Decomposition Workflow

The following diagram illustrates the decomposition of disodium stannate upon exposure to atmospheric carbon dioxide and moisture.

Caption: Decomposition of disodium stannate in air.

Applications in Research and Industry

Disodium stannate has a wide range of applications across various sectors due to its chemical properties.

Industrial Applications

-

Electroplating: It is a key component in alkaline tin electroplating baths for creating corrosion-resistant coatings.[4][20][21][22]

-

Textile Industry: Used as a mordant in dyeing processes to improve color fixation and as a fire retardant.[5][8][21][22]

-

Glass and Ceramics: Acts as a flux and fining agent, improving the clarity and quality of the final product.[4][20][22][23]

-

Hydrogen Peroxide Stabilization: It serves as a stabilizer in hydrogen peroxide solutions.[4][21]

-

Wastewater Treatment: Effective in removing heavy metals from industrial wastewater.[5][11]

Research and Development Applications

-

Catalysis: Utilized as a catalyst in various chemical reactions, including organic synthesis.[8][20]

-

Nanomaterials: Serves as a precursor for stannate-based nanomaterials used in sensors and catalysts.[4]

-

Battery Technology: Explored for its potential use in preparing anode materials for lithium-ion batteries.[8]

-

Pharmaceuticals: Investigated for its potential in drug formulation, particularly in stabilizing active ingredients.[5]

Experimental Protocol: Synthesis of Tin-Doped Anode Material

This protocol outlines a general procedure for using disodium stannate in the preparation of a tin-doped anode material for lithium-ion batteries, as suggested by its application.[8]

-

Precursor Solution Preparation: Dissolve a calculated amount of disodium stannate trihydrate in deionized water to create a stannate solution of a specific concentration.

-

Carbon Source Integration: Disperse a carbonaceous material (e.g., graphene oxide, carbon nanotubes) into the stannate solution under sonication to ensure a homogeneous mixture.

-

Hydrothermal Synthesis: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specified temperature (e.g., 180°C) for a designated period (e.g., 12 hours) to induce the deposition of tin species onto the carbon support.

-

Washing and Drying: After cooling, filter the resulting solid product and wash it repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the product in a vacuum oven at a specified temperature (e.g., 60°C) overnight.

-

Annealing/Carbonization: Heat the dried powder under an inert atmosphere (e.g., argon) at a high temperature (e.g., 500-800°C) for several hours. This step reduces the tin species and carbonizes any organic precursors, resulting in a tin-doped carbon composite.

Caption: Workflow for anode material synthesis.

Safety and Handling

Disodium stannate is classified as a skin and eye irritant and may cause respiratory irritation.[4][18][24][25][26] It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially in dusty environments.[13][18] Chronic inhalation of inorganic tin compounds can lead to a benign pneumoconiosis known as stannosis.[6][18]

Safe Handling and Storage Procedures

-

Ventilation: Use only in well-ventilated areas or with local exhaust ventilation.[18]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[18] Keep away from incompatible materials such as acids and strong oxidizing agents.[19]

Conclusion

Disodium stannate is a versatile inorganic compound with a well-defined set of chemical and physical properties. Its utility spans a broad range of industrial and research applications, from traditional uses in electroplating and textiles to emerging fields like nanomaterials and battery technology. A thorough understanding of its synthesis, reactivity, and safe handling procedures is paramount for professionals in research, development, and various scientific industries.

References

-

Grokipedia. (n.d.). Sodium stannate. Retrieved from [Link]

-

Gelest, Inc. (2015). SODIUM STANNATE, trihydrate Safety Data Sheet. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). SODIUM STANNATE Safety Data Sheet. Retrieved from [Link]

-

Haz-Map. (n.d.). Sodium stannate. Retrieved from [Link]

-

Ottokemi. (n.d.). Sodium stannate 12209-98-2 India. Retrieved from [Link]

-

Loba Chemie. (n.d.). SODIUM STANNATE | 12209-98-2. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Sodium stannate trihydrate. Retrieved from [Link]

-

ChemAnalyst. (n.d.). Understanding CAS 12209-98-2: Properties and Handling of Sodium Stannate Trihydrate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM STANNATE (SODYUM STENNAT). Retrieved from [Link]

-

Cole-Parmer. (2015). SAFETY DATA SHEET: SODIUM STANNATE, GRANULAR, REAGENT. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: SODIUM STANNATE. Retrieved from [Link]

-

Oman Chemical. (n.d.). SODIUM STANNATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM STANNATE (SODYUM STENNAT). Retrieved from [Link]

-

American Elements. (n.d.). Sodium Stannate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Stannate. Retrieved from [Link]

-

Alpha Chemical Co. (2023). Sodium Stannate: Properties, Applications, and Benefits. Retrieved from [Link]

-

Ferwer. (n.d.). Sodium Stannate - Information. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is SODIUM STANNATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM STANNATE. Retrieved from [Link]

-

Multichem Exports. (n.d.). Sodium stannate. Retrieved from [Link]

-

LookChem. (n.d.). What's sodium stannate used for?. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium stannate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM STANNATE. Retrieved from [Link]

-

Yunita, F. E., et al. (2024). SYNTHESIS OF SODIUM STANNATE USING ALKALINE PRESSURE LEACHING PROCESS. RASĀYAN J. Chem., 17(1), 230-235. Retrieved from [Link]

-

Rxsol Chemo Pharma International. (n.d.). SODIUM STANNATE. Retrieved from [Link]

-

Assignment Point. (n.d.). Sodium Stannate – an inorganic compound. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) SYNTHESIS OF SODIUM STANNATE USING ALKALINE PRESSURE LEACHING PROCESS. Retrieved from [Link]

- Google Patents. (n.d.). CN101643237A - Method for producing sodium stannate.

Sources

- 1. Sodium stannate - Wikipedia [en.wikipedia.org]

- 2. Sodium stannate trihydrate [himedialabs.com]

- 3. SODIUM STANNATE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. grokipedia.com [grokipedia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sodium stannate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Sodium stannate 12209-98-2 India [ottokemi.com]

- 8. SODIUM STANNATE TRIHYDRATE | 12209-98-2 [chemicalbook.com]

- 9. atamankimya.com [atamankimya.com]

- 10. atamankimya.com [atamankimya.com]

- 11. CAS 12209-98-2: Sodium stannate trihydrate | CymitQuimica [cymitquimica.com]

- 12. CN101643237A - Method for producing sodium stannate - Google Patents [patents.google.com]

- 13. 锡酸钠 三水合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 12209-98-2 CAS | SODIUM STANNATE | Metallic Salts (Metal Salts) | Article No. 06005 [lobachemie.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. gelest.com [gelest.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. alphachem.biz [alphachem.biz]

- 21. Sodium stannate Exporter | Sodium stannate Exporting Company | Sodium stannate International Distributor [multichemexports.com]

- 22. China What’s sodium stannate used for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 23. ferwer.com [ferwer.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. echemi.com [echemi.com]

- 26. safety365.sevron.co.uk [safety365.sevron.co.uk]

A-Z Data-Driven Guide to Crystal Structure Analysis of Sodium Stannate (Na₂SnO₃)

Abstract

Sodium stannate (Na₂SnO₃) is an inorganic compound with significant industrial applications, including in electroplating, catalysis, and the manufacturing of glass and ceramics.[1][2][3] Its performance in these roles is intrinsically linked to its atomic arrangement. This comprehensive guide provides a detailed technical overview of the crystal structure analysis of Na₂SnO₃, designed for researchers and professionals in materials science and drug development. We delve into the synthesis of high-quality crystalline sodium stannate, the methodologies for its structural determination, and a thorough analysis of its crystallographic features. This document is structured to provide not just procedural steps but also the scientific rationale behind these experimental choices, ensuring a deep and actionable understanding of the material's solid-state chemistry.

Introduction: The Significance of Crystalline Structure in Na₂SnO₃

Sodium stannate, a white crystalline powder, is a versatile inorganic compound.[1] While often represented by the simple formula Na₂SnO₃, its structure is more accurately described in its hydrated form, Na₂[Sn(OH)₆], which features a hexahydroxostannate(IV) anion.[4][5] The anhydrous form, Na₂SnO₃, is also a distinct and important compound.[4] Understanding the precise arrangement of sodium, tin, and oxygen atoms in the crystal lattice is paramount. This knowledge allows us to predict and explain its physical and chemical properties, such as ionic conductivity, catalytic activity, and stability. For instance, the layered nature of its structure can influence ion mobility, a key factor in its electrochemical applications. This guide will focus on the analytical techniques used to elucidate this critical structural information.

Synthesis of Crystalline Sodium Stannate

The quality of the crystal structure analysis is directly dependent on the quality of the crystalline material. Several methods are employed for the synthesis of sodium stannate, each with its advantages and suitability for producing either powder or single crystals for diffraction studies.

Synthesis Methodologies

A common and effective method for producing sodium stannate is through the reaction of tin(IV) oxide (SnO₂) with sodium hydroxide (NaOH).[4] Another approach involves the reaction of metallic tin with sodium hydroxide.[4]

Experimental Protocol: Synthesis via Alkaline Hydrolysis

This protocol outlines a common laboratory-scale synthesis of sodium stannate.

-

Reaction Setup: A reaction vessel is charged with a stoichiometric amount of high-purity tin(IV) oxide powder and a concentrated solution of sodium hydroxide.

-

Heating and Reaction: The mixture is heated to a temperature range of 300°C to 800°C to facilitate the reaction.[6]

-

Cooling and Dissolution: After the reaction is complete, the resulting solid mass is allowed to cool and is then dissolved in deionized water.

-

Purification: Impurities are removed through the addition of sodium sulfide and hydrogen peroxide, followed by precipitation and filtration.[6]

-

Crystallization: The purified solution is then subjected to evaporation and concentration to induce crystallization.

-

Drying and Collection: The resulting crystals are collected by centrifugation, dried, and crushed to obtain the final sodium stannate product.[6]

Causality in Synthesis: The choice of high-purity precursors is critical to avoid the incorporation of impurities into the crystal lattice, which can disrupt the periodic arrangement of atoms and complicate diffraction analysis. The controlled heating and cooling rates during the reaction and crystallization phases are essential for the growth of well-defined, single-phase crystals suitable for X-ray diffraction.

Core Principles of Crystal Structure Analysis

The primary technique for determining the crystal structure of a material like Na₂SnO₃ is X-ray diffraction (XRD). This method relies on the principle of Bragg's Law, where the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal provides information about the crystal lattice.

Experimental Workflow for Structural Determination

The process of determining the crystal structure of Na₂SnO₃ can be broken down into several key stages, as illustrated in the following workflow diagram.

Caption: Workflow for Crystal Structure Determination.

In-Depth Analysis of the Na₂SnO₃ Crystal Structure

Crystallographic Data

The crystal structure of anhydrous sodium stannate, Na₂SnO₃, has been determined through diffraction studies. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.936 |

| b (Å) | 10.28 |

| c (Å) | 11.23 |

| β (°) | 100.1 |

| Z | 8 |

Note: These are representative values and may vary slightly depending on the specific study.

Atomic Arrangement and Coordination

In the crystal structure of Na₂SnO₃, the tin atoms are octahedrally coordinated by six oxygen atoms, forming [SnO₆] octahedra. These octahedra share edges to form layers that are stacked along the crystallographic c-axis. The sodium ions are located between these layers, providing charge balance. The Sn-O bond distances are a key parameter in understanding the nature of the chemical bonding within the [SnO₆] octahedra. In the related hexahydroxostannate(IV) anion, the Sn-O bond distances average 2.071 Å.[4]

The coordination environment of the sodium ions is also a critical feature of the structure. The arrangement of oxygen atoms around the sodium ions determines the Na-O bond lengths and influences the ionic conductivity of the material.

Structural Visualization

The following diagram illustrates the fundamental building block of the sodium stannate structure, the [SnO₆] octahedron.

Caption: [SnO₆] Octahedral Coordination.

Structure-Property Relationships

The layered crystal structure of Na₂SnO₃ is directly responsible for many of its important properties.

-

Ionic Conductivity: The presence of sodium ions in the interlayer spaces allows for ionic mobility, making sodium stannate a potential candidate for solid-state electrolytes. The specific arrangement and spacing of the [SnO₆] layers dictate the pathways for ion migration and thus the overall conductivity.

-

Catalytic Activity: The exposed surfaces of the [SnO₆] octahedra can act as active sites for catalytic reactions. The specific crystal faces that are exposed can influence the selectivity and efficiency of the catalyst.

-

Applications in Materials Science: Sodium stannate is used in the production of tin-based compounds and for the stabilization of peroxides. It is also utilized in the metallurgical industry to remove arsenic and lead.[7][8] In the textile industry, it serves as a mordant and a fireproofing agent.[6][7]

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of sodium stannate (Na₂SnO₃). By understanding the synthesis of high-quality crystals, the principles of X-ray diffraction, and the detailed features of the crystal structure, researchers can better understand and exploit the properties of this important industrial material. The intricate relationship between the atomic arrangement and the macroscopic properties of Na₂SnO₃ underscores the critical role of crystal structure analysis in materials science and chemical research.

References

- Vertex AI Search. (n.d.). What are the characteristics, preparation methods, and applications of Sodium stannate?

- Alpha Chemical Co. (2023, May 24). Sodium Stannate: Properties, Applications, and Benefits.

- Oman Chemical. (n.d.). SODIUM STANNATE.

- N. (2025, October 22). Sodium Stannate: Versatile Applications in Electroplating, Textiles, and Beyond.

- Canyon Components. (n.d.). SODIUM STANNATE.

- MeghaChem Industries. (2021, December 31). How to Make Sodium Stannate?

- ECHEMI. (n.d.). 12058-66-1, Sodium stannate (Na2SnO3) Formula.

- ResearchGate. (n.d.). SYNTHESIS OF SODIUM STANNATE USING ALKALINE PRESSURE LEACHING PROCESS.

- Google Patents. (n.d.). CN102923764B - Method for preparing sodium stannate from stannic oxide and sodium salt in reduction roasting manner.

- Showa America. (n.d.). Sodium Stannate | Tin Plating Electrolyte | Na2SnO3.

- PubChem. (n.d.). sodium stannate anhydrous.

- Ataman Kimya. (n.d.). SODIUM STANNATE.

- Noah Chemicals. (n.d.). SODIUM STANNATE, TRIHYDRATE, 99.5% pure, crystal,(Sodium Tin (IV) Oxide, Trihydrate), Na₂SnO₃.3H₂O.

- atamankimya.com. (n.d.). SODIUM STANNATE (SODYUM STENNAT).

- Wikipedia. (n.d.). Sodium stannate.

- United States Biological. (n.d.). Sodium Stannate Trihydrate CAS 12209-98-2.

- Cosmetics Grade Sodium Stannate Trihydrate 12209-98-2 For Sale with Good Price. (n.d.).

Sources

- 1. alphachem.biz [alphachem.biz]

- 2. nbinno.com [nbinno.com]

- 3. China What’s sodium stannate used for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. Sodium stannate - Wikipedia [en.wikipedia.org]

- 5. Cosmetics Grade Sodium Stannate Trihydrate 12209-98-2 For Sale with Good Price [kemiworkschem.com]

- 6. echemi.com [echemi.com]

- 7. SODIUM STANNATE | Oman CHEMICAL [omanchem.com]

- 8. meghachem.org [meghachem.org]

An In-depth Technical Guide to the Solubility of Disodium Stannate in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of disodium stannate (Na₂SnO₃), an inorganic compound with significant applications in diverse industrial sectors, including electroplating, textiles, and ceramics. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution properties of this compound. It delves into the solubility of disodium stannate in aqueous and non-aqueous systems, outlines a detailed experimental protocol for solubility determination based on international standards, and explores the fundamental thermodynamic principles governing its solubility.

Introduction: Physicochemical Properties of Disodium Stannate

Disodium stannate, also known as sodium stannate, is a white, crystalline powder.[1] It is the sodium salt of stannic acid and is commercially available in its anhydrous (Na₂SnO₃) and hydrated forms, most commonly as the trihydrate (Na₂SnO₃·3H₂O). The hydrated form loses its water of crystallization upon heating to 140°C.[1] Disodium stannate is known to be stable in air but can decompose in the presence of acids.[1] An understanding of its solubility is paramount for its effective application in various chemical processes and formulations.

Solubility Profile of Disodium Stannate

The solubility of a substance is a critical physical property that dictates its utility in solution-based applications. This section details the known solubility of disodium stannate in water and common organic solvents.

Aqueous Solubility

Solubility in Organic Solvents

Disodium stannate exhibits poor solubility in most organic solvents. It is consistently reported as insoluble in ethanol and acetone .[2] Quantitative solubility data in other common organic solvents such as methanol, glycerol, and ethylene glycol is not widely available in published literature. This low solubility in organic media is a key consideration for its use in non-aqueous systems.

Summary of Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 61.3 g/100 g | [3] |

| Ethanol | Ambient | Insoluble | [2] |

| Acetone | Ambient | Insoluble | [2] |

| Methanol | Ambient | Data not available | |

| Glycerol | Ambient | Data not available | |

| Ethylene Glycol | Ambient | Data not available |

Experimental Determination of Aqueous Solubility

To ensure accuracy and reproducibility, the determination of solubility should follow standardized methodologies. The OECD Guideline 105: Water Solubility provides a robust framework for such measurements.[4][5][6] For a highly soluble salt like disodium stannate, the Flask Method described in this guideline is the most appropriate procedure.

Principle of the Flask Method

The flask method involves saturating a known volume of water with the test substance at a specific temperature. The concentration of the dissolved substance in the aqueous phase is then determined analytically to ascertain the solubility.[4][6]

Detailed Experimental Protocol (Adapted from OECD Guideline 105)

3.2.1. Materials and Equipment:

-

Disodium Stannate (analytical grade)

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Centrifuge (optional)

-

Syringe filters (pore size ≤ 0.45 µm)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for concentration measurement (e.g., ICP-OES for tin analysis, or gravimetric analysis).

3.2.2. Step-by-Step Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a supersaturated solution and observing the time it takes for the excess solute to precipitate and for the concentration to stabilize.

-

Preparation of Test Solutions: Add an excess amount of disodium stannate to a series of Erlenmeyer flasks containing a known volume of water. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the flasks in a constant temperature water bath set to the desired temperature (e.g., 20 ± 0.5 °C).[4] Stir the solutions using magnetic stirrers for a predetermined period (established in the preliminary test, typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or allow it to stand undisturbed in the constant temperature bath.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the test temperature. To remove any suspended microparticles, filter the aliquot through a syringe filter.

-

Analysis: Determine the concentration of disodium stannate in the filtered saturated solution using a validated analytical method. Gravimetric analysis (evaporating the solvent and weighing the residue) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the tin concentration are suitable methods.

-

Data Reporting: The solubility is expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g of water or g/L).

Self-Validating System and Causality:

-

Equilibrium Confirmation: To ensure that true equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration within the analytical error of the method.

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is temperature-dependent. The use of a calibrated constant temperature bath is essential.

-

Purity of Materials: The purity of both the disodium stannate and the water can significantly impact the solubility results. Using analytical grade reagents and high-purity water minimizes the influence of impurities.

Experimental Workflow Diagram

Caption: Thermodynamic principles governing the solubility of an ionic solid.

Conclusion

This technical guide has synthesized the available information on the solubility of disodium stannate. It is characterized by its high solubility in water and insolubility in common organic solvents like ethanol and acetone. A detailed and robust experimental protocol for determining its aqueous solubility, based on the OECD Guideline 105, has been provided to ensure the generation of reliable and reproducible data. The underlying thermodynamic principles—lattice energy, hydration energy, and Gibbs free energy—have been discussed to provide a fundamental understanding of its dissolution behavior. Further research is warranted to establish a comprehensive temperature-dependent solubility profile in water and to quantify its solubility in a wider range of technologically relevant solvents.

References

-

Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

SODIUM STANNATE Extra Pure. Oxford Lab Fine Chem LLP. [Link]

-

SODIUM STANNATE. Ataman Kimya. [Link]

-

Sodium stannate. ChemBK. [https://www.chembk.com/en/chem/Sodium stannate]([Link] stannate)

-

Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Regulations.gov. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

SODIUM STANNATE (SODYUM STENNAT). Ataman Kimya. [Link]

Sources

An In-depth Technical Guide to the Thermal Decomposition of Sodium Stannate

Foreword: Understanding Thermal Stability in Material Science

In the realm of materials science and chemical synthesis, understanding the thermal stability of a compound is paramount. It dictates processing parameters, storage conditions, and potential applications, especially in high-temperature environments. Sodium stannate, a versatile inorganic compound, is a case in point. While often discussed in the context of its synthesis and applications, its behavior under thermal stress is a critical aspect for researchers and chemical engineers. This guide provides a comprehensive analysis of the thermal decomposition of sodium stannate, focusing on the underlying mechanisms and the experimental methodologies used to characterize them. We will move beyond a simple recitation of temperatures to explore the causal relationships that govern its thermal behavior, providing a foundational understanding for professionals in research and development.

Introduction to Sodium Stannate: Structure and Forms

Sodium stannate is an inorganic compound that exists in two primary forms: the hydrated and anhydrous states. The distinction is crucial as their thermal behaviors differ significantly.

-

Sodium Stannate Trihydrate (Na₂SnO₃·3H₂O): More accurately represented by the formula Na₂[Sn(OH)₆] , this form is a colorless salt where the tin atom is octahedrally coordinated with six hydroxide ligands.[1][2] This is the common commercial form of the compound.

-

Anhydrous Sodium Stannate (Na₂SnO₃): This form is the result of dehydrating the trihydrate.[1][2] It is a white, crystalline powder that is stable in air but can be sensitive to moisture over prolonged periods.[3][4]

Sodium stannate, in its various forms, serves critical functions across several industries. It is used as a salt in alkaline tin plating electrolytes, as a mordant in the textile industry, a stabilizer for hydrogen peroxide, and in the manufacturing of ceramics and glass.[5]

The Primary Thermal Event: Dehydration of Sodium Stannate Trihydrate

The most significant and well-documented thermal decomposition event for sodium stannate occurs at a relatively low temperature and involves the loss of its waters of crystallization.

Mechanism of Dehydration

When subjected to heating, sodium stannate trihydrate (Na₂[Sn(OH)₆]) undergoes a dehydration process. This is not merely the evaporation of adsorbed water but the removal of chemically bound hydroxide groups in the form of water molecules. The process can be represented by the following chemical equation:

Na₂[Sn(OH)₆] (s) → Na₂SnO₃ (s) + 3H₂O (g)

This reaction typically begins and concludes around 140°C .[5] At this temperature, the crystal structure rearranges from the hexahydroxostannate complex to the anhydrous sodium stannate structure, releasing three molecules of water as vapor.

Experimental Characterization of Dehydration

Thermogravimetric Analysis (TGA) is the primary technique for quantifying this process. A TGA experiment measures the change in mass of a sample as a function of temperature. For sodium stannate trihydrate, the TGA thermogram would show a distinct mass loss corresponding to the release of its three water molecules.

| Parameter | Theoretical Value |

| Initial Molecular Weight (Na₂[Sn(OH)₆]) | 266.73 g/mol |

| Final Molecular Weight (Na₂SnO₃) | 212.69 g/mol |

| Mass of Water Lost (3 x H₂O) | 54.04 g/mol |

| Theoretical Mass Loss | ~20.26% |

This mass loss would be observed as a sharp step down in the TGA curve starting around 140°C.

Differential Scanning Calorimetry (DSC) can be run concurrently to analyze the energetic changes. The dehydration process is endothermic, meaning it requires energy input to break the Sn-OH bonds and liberate the water. This would be observed as an endothermic peak in the DSC curve, coinciding with the mass loss seen in the TGA.

Thermal Stability and Decomposition of Anhydrous Sodium Stannate

Following the initial dehydration, anhydrous sodium stannate (Na₂SnO₃) exhibits remarkable thermal stability. This stability is a key consideration for its use in high-temperature applications such as ceramic and glass manufacturing.

Evidence of High-Temperature Stability

The high stability of Na₂SnO₃ is evidenced not by its decomposition, but by its formation at elevated temperatures. Numerous studies detail the synthesis of sodium stannate by reacting tin(IV) oxide (SnO₂) with sodium carbonate (Na₂CO₃) at temperatures ranging from 800°C to 900°C .[6][7]

SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂ (at >800°C)

The fact that sodium stannate is the stable, intended product at these temperatures demonstrates its resistance to decomposition. Some studies note that the formation of sodium stannate becomes less favorable as temperatures approach 900°C, suggesting this may be near the upper limit of its thermodynamic stability under those specific reaction conditions.[7]

Hypothetical High-Temperature Decomposition Pathway

While direct experimental evidence detailing the decomposition of pure, anhydrous sodium stannate is scarce in published literature, fundamental chemical principles suggest that at extremely high temperatures, it will eventually decompose. The most probable decomposition products would be its constituent stable oxides: sodium oxide (Na₂O) and tin(IV) oxide (SnO₂).

Na₂SnO₃ (s) → Na₂O (s) + SnO₂ (s) (at very high temperatures, likely >900°C)

This decomposition is predicted based on the general behavior of alkali metal oxometallates. The process would involve the breaking of the Na-O-Sn linkages, leading to the segregation of the two metal oxides. The temperature required for this decomposition is expected to be significantly higher than its formation temperature.

The workflow for investigating this decomposition pathway is visualized below.

Experimental Protocols for Thermal Analysis

To rigorously study the thermal decomposition of sodium stannate, a multi-faceted approach employing several analytical techniques is required. The protocols described below represent a self-validating system, where the results from one technique corroborate the findings of another.

Thermogravimetric Analysis (TGA)

Objective: To quantify mass changes associated with dehydration and decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of sodium stannate trihydrate into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Temperature Program: Ramp from ambient temperature (~25°C) to 1000°C at a heating rate of 10°C/min. This rate balances resolution with experimental time.

-

Atmosphere: Use a dry, inert atmosphere, such as nitrogen (N₂), with a purge rate of 50 mL/min to prevent any oxidative side reactions and to efficiently carry away evolved gases.

-

-

Data Analysis:

-

Identify the onset temperature and the percentage mass loss for the dehydration step around 140°C.

-

Analyze the high-temperature region for any further mass loss, which would indicate volatilization or decomposition into gaseous products.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events (like phase transitions or decomposition) and measure the enthalpy changes associated with them.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of sodium stannate trihydrate into an aluminum or alumina DSC crucible. Seal the crucible (a pinhole lid may be used to allow evolved gases to escape).

-

Instrument Setup:

-

Temperature Program: Use the same temperature program as the TGA (ramp from 25°C to a desired upper limit, e.g., 600°C for dehydration or higher for decomposition) at 10°C/min.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

-

Data Analysis:

-

Identify and integrate the area of the endothermic peak corresponding to the dehydration to determine the enthalpy of dehydration (ΔH_dehy).

-

Observe for any other endothermic or exothermic peaks at higher temperatures that could signify phase transitions or decomposition.

-

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the material before, during, and after thermal treatment.

Methodology:

-

Initial Characterization: Obtain an XRD pattern of the starting sodium stannate trihydrate material at room temperature.

-

In-situ (High-Temperature) XRD or Quench-and-Examine:

-

Option A (In-situ): Use a high-temperature XRD stage. Collect diffraction patterns at various temperature intervals (e.g., 25°C, 120°C, 160°C, and every 100°C thereafter up to 1000°C). This provides real-time structural information.

-

Option B (Quench): Heat separate samples of the material to specific temperatures (e.g., 160°C and 1000°C) in a furnace, hold for a set time, and then rapidly cool (quench) them to room temperature. Obtain XRD patterns of these cooled samples.

-

-

Data Analysis:

-

Compare the XRD pattern of the starting material with that of the sample heated past 140°C to confirm the phase change from Na₂[Sn(OH)₆] to Na₂SnO₃.

-

Analyze the patterns from high-temperature experiments to identify the final decomposition products (expected to be Na₂O and SnO₂).

-

Conclusion

The thermal decomposition of sodium stannate is best understood as a two-stage process. The first, definitive stage is the dehydration of sodium stannate trihydrate (Na₂[Sn(OH)₆]) to its anhydrous form (Na₂SnO₃) at approximately 140°C. The second stage is the decomposition of the highly stable anhydrous salt into sodium oxide and tin(IV) oxide, which is hypothesized to occur at temperatures significantly above its formation range of 800-900°C. A comprehensive characterization requires the synergistic use of TGA, DSC, and XRD to quantify mass loss, measure energetic changes, and identify the structural evolution of the material as a function of temperature. This guide provides the foundational knowledge and experimental framework for researchers to confidently investigate and understand the thermal properties of this important industrial chemical.

References

- Liu, B., Zhang, Y., Su, Z., & Jiang, T. (2017). Formation kinetics of Na 2 SnO 3 from SnO 2 and Na 2 CO 3 roasted under CO-CO 2 atmosphere.

-

Liu, B., Zhang, Y., Su, Z., & Jiang, T. (2022). Formation and Inhibition Mechanism of Na8SnSi6O18 during the Soda Roasting Process for Preparing Na2SnO3. PubMed Central. Retrieved from [Link]

- Lalasari, L. H., Andriyah, L., Arini, T., & Firdiyono, F. (2018). The effect of temperature and addition of reducing agent on sodium stannate preparation from cassiterite by the alkaline roasting process. AIP Conference Proceedings.

-

SODIUM STANNATE. (n.d.). Ataman Kimya. Retrieved from [Link]

- Kim, H., & Lee, K. (2020). Phase Diagram Study and Thermodynamic Assessment of the Na2O-ZrO2 System. Journal of the American Ceramic Society.

- Andriyah, L., Lalasari, L. H., & Manaf, A. (2017). The Formation of Sodium Stannate from Mineral Cassiterite by the Alkaline Decomposition Process with Sodium Carbonate (Na2CO3).

-

Sodium stannate. (n.d.). In Wikipedia. Retrieved from [Link]

-

SODIUM STANNATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Sodium Stannate – an inorganic compound. (n.d.). Assignment Point. Retrieved from [Link]

- Andriyah, L., Lalasari, L. H., & Manaf, A. (2017). The Formation of Sodium Stannate from Mineral Cassiterite by the Alkaline Decomposition Process with Sodium Carbonate (Na2CO3).

-

Sodium Stannate, Lab Grade - SAFETY DATA SHEET. (n.d.). Lab Alley. Retrieved from [Link]

- Liu, B., Zhang, Y., Su, Z., & Jiang, T. (2015). Sodium Stannate Preparation from Stannic Oxide by a Novel Soda Roasting - Leaching Process. Physicochemical Problems of Mineral Processing.

-

Sodium stannate anhydrous. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Sodium stannate - Wikipedia [en.wikipedia.org]

- 2. sodium stannate anhydrous | Na2O3Sn | CID 25501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. media.laballey.com [media.laballey.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the Electronic Band Structure of Disodium Stannate (Na₂SnO₃)

Abstract

Disodium stannate (Na₂SnO₃), an important inorganic compound with applications ranging from electroplating to catalysis, possesses electronic properties that are pivotal to its functionality.[1][2] A fundamental understanding of its electronic band structure is paramount for the strategic design of novel materials and for optimizing its performance in various technological applications. This guide provides a comprehensive overview of the theoretical and experimental approaches to elucidate the electronic band structure of anhydrous disodium stannate. Due to the limited availability of direct experimental data on the electronic structure of Na₂SnO₃, this document establishes a predictive framework based on its theoretically determined crystal structure and draws analogies from well-characterized related stannate compounds. Furthermore, detailed protocols for computational modeling using Density Functional Theory (DFT) and experimental validation via Angle-Resolved Photoemission Spectroscopy (ARPES) are presented to pave the way for future investigations.

Introduction: The Significance of Disodium Stannate and its Electronic Properties

Disodium stannate, a white crystalline solid, is a versatile material employed in diverse industrial processes, including as a source of tin in electroplating, a mordant in the textile industry, and a fining agent in glass manufacturing.[1][2] Its chemical reactivity and physical properties are intrinsically linked to the arrangement of its constituent atoms and the behavior of electrons within its crystal lattice. The electronic band structure, which describes the allowed energy levels for electrons as a function of their momentum, is a cornerstone for understanding a material's electrical conductivity, optical properties, and chemical bonding.

For researchers and professionals in materials science and drug development, where precise control over material properties is crucial, a detailed knowledge of the electronic band structure of disodium stannate can unlock new avenues for innovation. For instance, in catalysis, the alignment of band edges with the redox potentials of reactants is critical for efficient chemical transformations. In the context of drug development, understanding the surface electronic properties of inorganic carriers can influence drug loading and release characteristics.

The Crystalline Foundation: Structure of Anhydrous Disodium Stannate

A prerequisite for any electronic band structure investigation is a precise knowledge of the material's crystal structure. While the hydrated form of sodium stannate is well-known, for fundamental electronic structure studies, the anhydrous crystalline form is of primary interest. To date, a definitive experimental crystal structure for anhydrous Na₂SnO₃ has not been widely reported. However, computational materials science provides a powerful tool for the prediction of stable crystal structures.

The Materials Project, a comprehensive database of computed material properties, has predicted a stable structure for anhydrous disodium stannate.[3] This theoretically determined structure serves as the essential starting point for the computational and a benchmark for the experimental investigations outlined in this guide.

Table 1: Predicted Crystallographic Data for Anhydrous Disodium Stannate (Na₂SnO₃) [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Space Group Number | 12 |

| Lattice Constants | a = 5.95 Å, b = 10.31 Å, c = 7.10 Å |

| α = 90°, β = 113.19°, γ = 90° | |

| Unit Cell Volume | 398.96 ų |

| Predicted Band Gap | 2.47 eV |

This predicted monoclinic structure for Na₂SnO₃ features tin atoms in an octahedral coordination with oxygen, a common motif in stannate compounds. The sodium ions reside in the interstitial spaces, providing charge balance.

Predictive Insights: The Electronic Band Structure of Na₂SnO₃ in the Context of Other Stannates

In the absence of direct experimental data for Na₂SnO₃, we can draw valuable insights from the well-studied electronic structures of analogous stannate compounds, namely tin dioxide (SnO₂) and perovskite stannates like strontium stannate (SrSnO₃).

Tin Dioxide (SnO₂): The Rutile Archetype

Tin dioxide, in its common rutile crystal structure, is a wide-bandgap semiconductor. Its electronic structure is characterized by a valence band maximum (VBM) primarily composed of O 2p orbitals and a conduction band minimum (CBM) dominated by Sn 5s states. This orbital parentage is a recurring theme in stannates and is anticipated to be a key feature in the electronic structure of disodium stannate. The direct band gap of SnO₂ is approximately 3.6 eV.

Strontium Stannate (SrSnO₃): The Perovskite Perspective

Strontium stannate, with its perovskite crystal structure, offers another valuable point of comparison. Perovskite stannates are of significant interest for applications in transparent conducting oxides. The electronic band structure of SrSnO₃ also exhibits a VBM with strong O 2p character and a CBM derived from Sn 5s orbitals. The arrangement of the SnO₆ octahedra in the perovskite lattice influences the dispersion of these bands. The calculated band gap for orthorhombic SrSnO₃ is around 1.61 eV.[1]

Expected Features of the Na₂SnO₃ Band Structure

Based on the analysis of SnO₂ and SrSnO₃, the following features are predicted for the electronic band structure of anhydrous disodium stannate:

-

Valence Band: The upper region of the valence band is expected to be dominated by the non-bonding O 2p orbitals.

-

Conduction Band: The lower region of the conduction band is anticipated to be primarily composed of the anti-bonding Sn 5s states.

-

Band Gap: The predicted band gap of 2.47 eV from the Materials Project suggests that Na₂SnO₃ is a wide-bandgap semiconductor.[3] The nature of the band gap (direct or indirect) will be a key outcome of detailed computational and experimental studies.

-

Role of Sodium: The Na⁺ ions are expected to have a largely ionic character, with their electronic states lying deep in the valence band or high in the conduction band, thus having a minimal direct contribution to the states near the Fermi level. However, they play a crucial role in determining the overall crystal structure and the local coordination environment of the SnO₆ octahedra, which in turn influences the band structure.

A Roadmap for Discovery: Methodologies to Determine the Electronic Band Structure

To move from prediction to definitive understanding, a combined theoretical and experimental approach is essential. This section outlines detailed protocols for both computational and experimental investigations into the electronic band structure of disodium stannate.

Theoretical Approach: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method for investigating the electronic structure of materials from first principles.[4]

The following workflow outlines the key steps for performing a DFT-based band structure calculation for Na₂SnO₃ using software packages like VASP or Quantum ESPRESSO.

Caption: A generalized workflow for DFT-based band structure and DOS calculations.

-

Input File Preparation:

-

Obtain the crystallographic information (lattice parameters, space group, and atomic positions) for anhydrous Na₂SnO₃ from the Materials Project database (mp-754745).[3]

-

Create the input file (e.g., POSCAR for VASP) based on this structural data.

-

-

Geometry Optimization:

-

Perform a structural relaxation calculation to find the ground-state geometry. This step ensures that the forces on the atoms and the stress on the unit cell are minimized.

-

It is crucial to use an appropriate exchange-correlation functional (e.g., PBE or a hybrid functional like HSE06 for more accurate band gap prediction).

-

-

Self-Consistent Field (SCF) Calculation:

-

Using the optimized crystal structure, perform a self-consistent field (SCF) calculation with a dense k-point mesh covering the entire Brillouin zone.

-

This calculation determines the ground-state electronic charge density.

-

-

Band Structure Calculation (NSCF):

-

Define a path of high-symmetry points in the Brillouin zone for the monoclinic lattice of Na₂SnO₃.

-

Perform a non-self-consistent field (NSCF) calculation using the charge density from the SCF step to compute the electronic eigenvalues along this k-path.

-

-

Density of States (DOS) Calculation:

-

Perform another NSCF calculation on a denser k-point grid to obtain an accurate Density of States (DOS).

-

Project the DOS onto the atomic orbitals (e.g., Na s, p; Sn s, p; O s, p) to understand the contribution of each element and orbital to the electronic states.

-

-

Data Analysis and Visualization:

-

Plot the calculated eigenvalues as a function of the k-path to visualize the electronic band structure.

-

Plot the total and projected DOS to complement the band structure analysis.

-

Experimental Approach: Angle-Resolved Photoemission Spectroscopy (ARPES)

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure of crystalline solids. It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their initial energy and momentum within the crystal.

Caption: A typical experimental workflow for an ARPES investigation.

-

Single Crystal Growth:

-

The primary challenge for an ARPES study of Na₂SnO₃ is the synthesis of high-quality single crystals of the anhydrous phase.

-

High-temperature solution growth or flux methods could be explored for this purpose. The synthesis would likely involve reacting a sodium-containing precursor (e.g., Na₂CO₃ or NaOH) with SnO₂ at elevated temperatures.

-

-

Sample Preparation and Mounting:

-

The grown single crystals need to be oriented using techniques like X-ray diffraction (e.g., Laue diffraction) to identify the principal crystallographic axes.

-

The oriented crystal is then mounted on a sample holder compatible with the ARPES spectrometer.

-

-

ARPES Measurement:

-

The sample is introduced into an ultra-high vacuum (UHV) chamber to prevent surface contamination.

-

To obtain an atomically clean and flat surface, the crystal is cleaved in-situ at low temperatures.

-

The sample is irradiated with a monochromatic photon source (e.g., a synchrotron beamline or a laser).

-

A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

-

-

Data Analysis:

-

The measured kinetic energies and emission angles are converted into binding energies and crystal momenta.

-

By rotating the sample, different slices of the Brillouin zone can be mapped, allowing for the reconstruction of the three-dimensional electronic band structure.

-

The experimentally determined band structure is then compared with the results from DFT calculations for validation and further interpretation.

-

Conclusion and Future Outlook

While the electronic band structure of anhydrous disodium stannate (Na₂SnO₃) has not yet been experimentally determined, this guide provides a robust framework for its investigation. The theoretically predicted monoclinic crystal structure from the Materials Project serves as a solid foundation for computational modeling using Density Functional Theory. By drawing analogies from the well-understood electronic structures of SnO₂ and SrSnO₃, we anticipate a wide-bandgap semiconductor with a valence band dominated by O 2p states and a conduction band primarily composed of Sn 5s states.

The detailed protocols for both DFT calculations and ARPES experiments outlined herein offer a clear path forward for researchers to unravel the electronic properties of this important material. A successful determination of the electronic band structure of Na₂SnO₃ will not only fill a critical knowledge gap but also enable a more rational design of stannate-based materials for a wide array of technological applications, from advanced electronics to novel catalytic systems. The synergy between first-principles calculations and direct experimental verification will be pivotal in unlocking the full potential of disodium stannate.

References

-

Materials Project. (n.d.). Na₂SnO₃ (monoclinic, C2/m, 12). Retrieved from [Link]

-

Wikipedia. (2023, November 28). Sodium stannate. In Wikipedia. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Sodium stannate anhydrous. Retrieved from [Link]

-

PubChem. (n.d.). Sodium stannate anhydrous. Retrieved from [Link]

-

Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.08518. Retrieved from [Link]

-

Oman Chemical. (n.d.). SODIUM STANNATE. Retrieved from [Link]

-

Materials Project. (n.d.). Na₂O (Cubic, Fm-3m, 225). Retrieved from [Link]

-

Winter, M. (n.d.). Sodium: Crystal structures. WebElements. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM STANNATE (SODYUM STENNAT). Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). Cosmetics Grade Sodium Stannate Trihydrate 12209-98-2 For Sale with Good Price. Retrieved from [Link]

-

Materials Project. (n.d.). Na (Cubic, Im-3m, 229). Retrieved from [Link]

-

Materials Project. (n.d.). NaTaO₃ (Cubic, Pm-3m, 221). Retrieved from [Link]

-

Materials Project. (n.d.). NaNO₃ (Trigonal, R32, 155). Retrieved from [Link]

-

MDPI. (2023). Research Progress on Transparent Conductive Properties of SnO₂ Thin Films. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Angle-resolved photoemission spectroscopy. In Wikipedia. Retrieved from [Link]

-

Materials Project. (n.d.). SrSnO₃ (Orthorhombic, Imma, 74). Retrieved from [Link]

-

Wikipedia. (2023, October 29). Density functional theory. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2024). Density Functional Theory for Calculating Band Structure of Semiconductors. Retrieved from [Link]

Sources

Introduction: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Material Safety Data Sheet for Disodium Stannate

Disodium stannate, formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a versatile inorganic compound utilized across various industries.[1] Its applications range from a mordant in dyeing and a stabilizer for hydrogen peroxide to roles in the production of glass, ceramics, and electroplating solutions.[2][3] While invaluable, its handling necessitates a thorough understanding of its chemical characteristics and potential hazards. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) fields. It provides a synthesized, in-depth analysis of the critical information contained within the SDS for disodium stannate, emphasizing the causality behind safety protocols and empowering laboratory personnel to work with this compound in a safe, informed, and compliant manner.

Section 1: Chemical Identification and Composition

Precise identification is the foundation of chemical safety. Disodium stannate is commercially available in different forms, most commonly as a trihydrate.[1][4] Understanding its various identifiers is crucial for accurate record-keeping and cross-referencing toxicological and regulatory data.

| Identifier | Value | Source(s) |

| IUPAC Name | Sodium hexahydroxostannate(IV) | [1] |

| Synonyms | Disodium stannate, Sodium tin oxide, Disodium tin trioxide, Preparing Salt | [3][4][5] |

| Molecular Formula | Na₂SnO₃ (Anhydrous) Na₂[Sn(OH)₆] or Na₂SnO₃·3H₂O (Trihydrate) | [1][4][6] |

| Molecular Weight | 212.69 g/mol (Anhydrous) 266.73 g/mol (Trihydrate) | [1][5][7] |

| CAS Number | 12058-66-1 (Anhydrous) 12209-98-2 (Trihydrate) 12027-70-2 (Hexahydroxide) | [1][7][8] |

| EC Number | 235-030-5 | [9] |

The primary component of concern is the disodium stannate itself, typically in its trihydrate form, which comprises the bulk of the material in laboratory-grade products.[10]

Section 2: Hazard Identification and Risk Profile

Disodium stannate is classified as a hazardous substance that presents significant risks upon improper handling.[11] The Globally Harmonized System (GHS) provides a universal framework for understanding these dangers.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [7][12] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [4][7][12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][7][12] |

| Hazardous to the Aquatic Environment, Long-term | 3 | H412: Harmful to aquatic life with long lasting effects |

Note: Classifications can vary slightly between suppliers based on the concentration and physical form of the product.[7]

The primary hazards are corrosive and irritant effects.[7] The material is a white, odorless crystalline powder that can easily become airborne, posing an inhalation risk.[2]

Caption: GHS Hazard Pictogram Correlation.

Section 3: Emergency Protocols and First-Aid Measures

A rapid and correct response to exposure is critical to minimizing harm. The alkaline nature of disodium stannate in solution contributes to its corrosive effects. The following protocols are based on established best practices for managing exposure to corrosive solids.

Step-by-Step First-Aid Workflow

-

Scene Safety and Decontamination:

-

Ensure the area is safe. For significant dust clouds, responders should wear appropriate respiratory protection.[11]

-

Immediately remove the affected individual from the source of contamination.[12]

-

Remove all contaminated clothing, including footwear and jewelry, while flushing the affected area to prevent further contact.

-

-

Exposure-Specific Treatment:

-

Eye Contact: This is a medical emergency. Immediately and continuously flush the eyes with copious amounts of running water for at least 15-20 minutes, holding the eyelids apart to ensure complete irrigation of the eye and lid surfaces.[6][12] Do not use an eye ointment.[6] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately flush the affected skin with plenty of water and soap if available. Continue washing for at least 15 minutes. If irritation or pain persists, seek medical attention.[12] For severe contact, cover the skin with an emollient or anti-bacterial cream after thorough washing and seek immediate medical care.[6]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][12] If breathing is difficult or discomfort persists, seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting due to the risk of perforating the gastrointestinal tract.[6] Have the person rinse their mouth with water and then drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]

-

Caption: Decision Tree for First-Aid Response.

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting Protocol

Disodium stannate itself is non-combustible and does not pose a significant fire risk.[6][11] The primary hazard in a fire scenario stems from the potential decomposition of the material at high temperatures, which may produce toxic and corrosive fumes, including tin and sodium oxides.[12][13]

-

Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Water spray, dry powder, or carbon dioxide are all acceptable.[12]

-

Protective Equipment: In the event of a fire involving this material, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with fumes and potentially hazardous runoff.[12]

Accidental Release Response Workflow

A structured approach to spill cleanup is essential to protect personnel and the environment.

-

Immediate Actions & Assessment (Minor vs. Major Spill):

-

Evacuate: Clear the immediate area of all non-essential personnel.[4]

-

Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

-

Assess: Determine the scale of the spill. A minor spill is a small, manageable amount. A major spill is a large quantity that poses a greater hazard.

-

-

Containment & Cleanup Protocol:

-

Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical goggles, impervious gloves (neoprene or nitrile rubber), a lab coat, and a NIOSH-approved dust respirator.[4][6]

-

Cleanup Procedure:

-

Avoid generating dust.[12] Do not dry sweep.

-

Carefully sweep or vacuum (using an explosion-proof, grounded machine) the spilled solid material.

-

Place the collected material into a clean, dry, properly labeled container for disposal.

-

For Major Spills: Contain the spill with sand, earth, or vermiculite. Prevent the spillage from entering drains or public waterways.[4]

-

-

Decontamination: After the solid is removed, decontaminate the area by washing with water.[12] Collect all cleanup materials and residue in labeled drums for disposal.

-

-

Post-Cleanup:

-

Launder all contaminated protective clothing before reuse.

-

Wash hands thoroughly with soap and water after handling.

-

If a significant spill enters drains or waterways, notify the appropriate emergency services.[4]

-

Caption: Workflow for Accidental Spill Response.

Section 5: Handling, Storage, and Exposure Control

Proactive measures are the most effective way to prevent exposure and ensure long-term safety.

Safe Handling Protocols

-

Ventilation: Always use this material in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[6][14]

-

Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Hygienic Practices: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before breaks.[4][12]

-

Addition to Water: To avoid a potentially violent reaction, ALWAYS add the material slowly to water, NEVER the other way around.

Storage Requirements

-

Container: Store in the original, tightly sealed container.[12] Suitable containers include glass or polyethylene.[11]

-

Conditions: Keep in a cool, dry, well-ventilated area.[12] The material is stable under normal conditions but may decompose in moist air.[4]

-

Incompatibilities: Store away from incompatible materials such as strong acids and strong oxidizing agents.[10][12][14] Also store away from foodstuff containers.

Exposure Controls and Personal Protection

| Exposure Limit | Value (as Sn) | Organization |

| TWA (8-hour) | 2 mg/m³ | ACGIH, OSHA, NIOSH |

| STEL (15-min) | 4 mg/m³ | WEL |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; WEL: Workplace Exposure Limit.[10][12]

-

Engineering Controls: A system of local and/or general exhaust is recommended to keep employee exposures below the Airborne Exposure Limits.[14] Emergency eye wash fountains and safety showers should be readily available.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6] Contact lenses should not be worn.[4]

-

Skin Protection: Wear impervious gloves, such as neoprene or nitrile rubber.[4] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[6][14]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-certified dust and mist respirator.[4][6]

-

Section 6: Physical, Chemical, and Toxicological Properties

Physical and Chemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Odor | Odorless | [2] |

| pH | Aqueous solution is alkaline | |

| Melting Point | Decomposes (>140°C) | [11] |

| Boiling Point | Not applicable | [6] |

| Solubility | Soluble in water; Insoluble in alcohol | [2][6][15] |

| Stability | Stable under normal temperature and storage conditions. Decomposes slowly in moist air. | [4] |

| Hazardous Polymerization | Will not occur | [12] |

| Hazardous Decomposition | Upon heating, may produce toxic/corrosive fumes of tin oxides and sodium oxides. | [12][13] |

Toxicological Profile

The primary toxicological concerns are irritation and chemical burns from acute exposure. Chronic exposure carries different risks.

-

Acute Effects:

-

Oral: While most tin salts are relatively non-toxic by mouth, high concentrations can cause nausea, vomiting, and diarrhea.[11] The material can cause chemical burns in the oral cavity and gastrointestinal tract.

-

Dermal: Causes skin irritation and potentially severe chemical burns upon direct contact.[4]

-

Inhalation: Dust is irritating to the respiratory system.[4][11][12]

-

Ocular: Causes serious eye irritation and can lead to severe chemical burns and eye damage.[4]

-

-

Chronic Effects:

-

Quantitative Toxicity Data:

| Test | Result | Species | Source(s) |

| LD50 Oral | 3457 mg/kg | Rat | [4][11] |

| LD50 Oral | 2132 mg/kg | Mouse | [4][11] |

Section 7: Ecological and Disposal Considerations

-

Ecological Impact: Disodium stannate is harmful to aquatic life with long-lasting effects.[10] Due to its solubility in water, spills should be prevented from entering sewers, drains, and public waters.[4][16] The product components are not classified as environmentally hazardous in all documentation, but large or frequent spills can have a damaging effect on the environment.[12]

-

Disposal Considerations: This material and its container must be disposed of as hazardous waste.[10] Disposal should be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[12] Do not allow the product to enter drains.[8]

References

-

SODIUM STANNATE GHS Safety Data Sheet. SD Fine-Chem Limited. [Link]

-

SODIUM STANNATE, trihydrate Safety Data Sheet. Gelest, Inc. (2015-09-16). [Link]

-

MATERIAL SAFETY DATA SHEET SODIUM STANNATE Extra Pure. OXFORD LAB FINE CHEM LLP. [Link]

-

Sodium Stannate - Information. Ferwer. [Link]

- SAFETY DATA SHEET SODIUM STANN

-

Safety Data Sheet - Disodium Stannate, trihydrate. Cole-Parmer. (2015-03-19). [Link]

-

SODIUM STANNATE - Material Safety Data Sheet. Exporters India. [Link]

-

Sodium Stannate | H6Na2O6Sn | CID 21977542. PubChem, National Center for Biotechnology Information. [Link]

-

SODIUM STANNATE (SODYUM STENNAT). Ataman Kimya. [Link]

-

Sodium Stannate. AMERICAN ELEMENTS®. [Link]

-

Sodium stannate (Na2SnO3). CAS Common Chemistry. [Link]

-

SODIUM STANNATE (SODYUM STENNAT). atamankimya.com. [Link]

-

Sodium Stannate, Lab Grade - SAFETY DATA SHEET. Lab Alley. [Link]

-

Sodium stannate. Wikipedia. [Link]

-

Sodium stannate - Hazardous Agents. Haz-Map. [Link]

Sources

- 1. Sodium stannate - Wikipedia [en.wikipedia.org]

- 2. ferwer.com [ferwer.com]

- 3. SODIUM STANNATE | Oman CHEMICAL [omanchem.com]

- 4. gelest.com [gelest.com]

- 5. scbt.com [scbt.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Sodium Stannate | H6Na2O6Sn | CID 21977542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. americanelements.com [americanelements.com]

- 10. media.laballey.com [media.laballey.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. parchem.com [parchem.com]

- 16. img2.exportersindia.com [img2.exportersindia.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Historical Development of Stannate Compounds

Introduction

Stannate compounds, a diverse class of materials based on tin oxyanions, represent a fascinating journey of scientific discovery, from simple inorganic salts to complex, functional nanomaterials at the forefront of modern technology. This guide provides an in-depth exploration of the historical development of these compounds, designed for researchers, scientists, and professionals in materials science and drug development. We will traverse the timeline from the initial naming and rudimentary synthesis of alkali stannates to the sophisticated fabrication of perovskite and spinel structures that are enabling next-generation electronics, catalysts, and energy storage solutions. By examining the causality behind experimental choices and the evolution of theoretical understanding, this guide illuminates the scientific progression that has shaped the field of stannate chemistry.

Part 1: Early Concepts and Foundational Chemistry (18th - 19th Century)

The story of stannates begins with the very etymology of the name, derived from the Latin stannum for tin. The term "stannate" emerged around 1797 to describe the salt of stannic acid.[1] This early work was rooted in the fundamental observation that tin oxides are amphoteric, meaning they can react with both acids and strong bases. It is this acidic character of tin(IV) oxide (SnO₂) that allows it to react with alkalis to form stannates.[2]

The 19th century saw chemists grapple with the nature of "stannic acid" itself. When tin salts were treated with alkalis or when tin metal was reacted with nitric acid, gelatinous precipitates were formed.[3][4] These were termed stannic acids, but they were not a single, well-defined compound. Early chemists distinguished between two forms:

-

α-stannic acid (alpha-stannic acid): Formed by the hydrolysis of tin(IV) salts, it was found to be soluble in acids and alkalis.

-

β-stannic acid (beta-stannic acid or metastannic acid): Formed by the reaction of tin with concentrated nitric acid, this form is largely insoluble in acids.[4][5]

We now understand these "acids" not as discrete H₂SnO₃ or H₄SnO₄ molecules, but as hydrated tin(IV) oxide, SnO₂·nH₂O, where the particle size, degree of hydration, and surface structure dictate the properties.[4] This early debate over the nature of stannic acid was crucial, as it formed the conceptual basis for the synthesis of its corresponding salts—the stannates.

During this period, the foundational principles laid by chemists like Jöns Jacob Berzelius were paramount. Although not focused specifically on stannates, Berzelius's work on atomic weights, his invention of modern chemical notation, and his theory of electrochemical dualism provided the essential framework for understanding these compounds.[2][6][7] His dualism theory, which posited that chemical compounds were composed of electropositive (basic) and electronegative (acidic) constituents, perfectly described the formation of a stannate from a basic metal oxide and the acidic tin oxide.[7]

Early classifications also emerged, distinguishing compounds based on the oxidation state of tin:

-

Stannates: Derived from stannic acid, with tin in the +4 oxidation state.

-

Stannites: Derived from stannous acid, with tin in the +2 oxidation state.[2]

This foundational period, marked by the naming of the compounds, the investigation of their parent acids, and the establishment of overarching chemical theories, set the stage for the systematic synthesis and characterization that would follow.

Part 2: The Evolution of Synthesis Methodologies

The methods to create stannate compounds have evolved from high-temperature brute-force approaches to highly controlled, solution-based techniques that allow for the precise design of nanomaterials.

Alkali and Alkaline Earth Stannates: From Fusion to Solution

The simplest stannates, the alkali metal stannates like sodium stannate (Na₂SnO₃), were the first to be synthesized and commercialized.

Traditional Solid-State Methods

The earliest and most direct industrial method was the alkali fusion or soda roasting process. This involves heating tin ore (cassiterite, SnO₂) with a strong alkali like sodium hydroxide or sodium carbonate to high temperatures (800–950°C).[8]

Reaction: SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂[9]

This method was effective for large-scale production but offered little control over purity, particle size, or morphology. The high temperatures also led to equipment corrosion and significant energy consumption.[8]

Aqueous Synthesis: A Step Toward Control

A significant advancement was the development of aqueous synthesis routes. Dissolving either metallic tin or tin(IV) oxide in a hot aqueous solution of sodium hydroxide produces sodium stannate.[9][10]

Reaction: SnO₂ + 2 NaOH + 2 H₂O → Na₂[Sn(OH)₆][9]

This reaction highlighted a crucial development in the structural understanding of stannates: the product in solution is not a simple oxyanion but the hexahydroxostannate(IV) complex , [Sn(OH)₆]²⁻, an octahedral coordination complex.[9][11][12] This method, often performed under pressure to increase reaction rates (alkaline pressure leaching), offered a more controlled path to high-purity sodium stannate.[10]